2-(3-chlorophenyl)propan-1-amine
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Overview
Description
2-(3-chlorophenyl)propan-1-amine is an organic compound with the chemical formula C9H12ClN. It is a colorless to light yellow liquid with a special smell. This compound is known for its lipophilic properties and is soluble in water and many organic solvents . It is often used as a pharmaceutical intermediate and a starting material for organic synthesis .
Preparation Methods
A commonly used method for preparing 2-(3-chlorophenyl)propan-1-amine involves reacting phenylacetone with hydrochloric acid, followed by diazotization and reduction to obtain the target product . This synthesis method can be optimized based on specific requirements. Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments to scale and efficiency.
Chemical Reactions Analysis
2-(3-chlorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-chlorophenyl)propan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules that exert their effects through various mechanisms, such as binding to receptors or inhibiting enzymes. The exact molecular targets and pathways depend on the specific derivative or application of the compound .
Comparison with Similar Compounds
2-(3-chlorophenyl)propan-1-amine can be compared with other similar compounds, such as:
2-chlorophenylpropanamine: Similar in structure but with different substituents on the aromatic ring.
3-chlorophenylpropanamine: Another isomer with the chlorine atom in a different position on the aromatic ring.
These similar compounds may have different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific applications and reactivity.
Properties
CAS No. |
1082555-06-3 |
---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(3-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 |
InChI Key |
CUOBYVASRNWRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
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